molecular formula C14H15N B2816161 1-Benzylcyclohex-2-ene-1-carbonitrile CAS No. 1922970-93-1

1-Benzylcyclohex-2-ene-1-carbonitrile

Cat. No.: B2816161
CAS No.: 1922970-93-1
M. Wt: 197.281
InChI Key: HFLLXSCNUFVJMQ-UHFFFAOYSA-N
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Description

1-Benzylcyclohex-2-ene-1-carbonitrile is an organic compound with the molecular formula C14H15N It is characterized by a benzyl group attached to a cyclohexene ring, which in turn is bonded to a carbonitrile group

Preparation Methods

The synthesis of 1-Benzylcyclohex-2-ene-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloride with cyclohex-2-enone in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Sodium hydroxide or potassium carbonate

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzylcyclohex-2-ene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogens or other nucleophiles replace the hydrogen atoms.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halogens, hydroxide ions

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzylcyclohex-2-ene-1-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzylcyclohex-2-ene-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbonitrile group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzyl group can interact with hydrophobic pockets in receptor proteins, modulating their function.

Comparison with Similar Compounds

1-Benzylcyclohex-2-ene-1-carbonitrile can be compared with similar compounds such as:

    1-Benzylcyclohexane-1-carbonitrile: Lacks the double bond in the cyclohexene ring, resulting in different reactivity and properties.

    1-Phenylcyclohex-2-ene-1-carbonitrile: Contains a phenyl group instead of a benzyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which combines the reactivity of the carbonitrile group with the stability of the cyclohexene ring and the versatility of the benzyl group.

Properties

IUPAC Name

1-benzylcyclohex-2-ene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-12-14(9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1,3-5,7-9H,2,6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLLXSCNUFVJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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